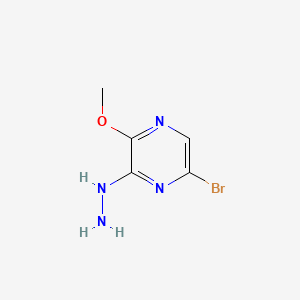

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-3-methoxypyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNABYJIAPKOHOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729281 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334135-54-4 | |

| Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(6-bromo-3-methoxypyrazin-2-YL)hydrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to infer and predict its synthesis, spectroscopic characteristics, reactivity, and handling considerations. This guide is intended to serve as a valuable resource for researchers and scientists working with pyrazine derivatives and other nitrogen-containing heterocycles, providing a scientifically grounded framework for its application in synthetic and drug development workflows.

Introduction and Molecular Overview

This compound is a substituted pyrazine derivative featuring a bromine atom, a methoxy group, and a hydrazine moiety. The pyrazine core is a common scaffold in numerous biologically active compounds, and the presence of versatile functional groups suggests its potential as a building block in the synthesis of more complex molecules with diverse pharmacological activities.[1][2][3] The strategic placement of the bromo, methoxy, and hydrazine groups offers multiple avenues for chemical modification, making it an attractive intermediate for creating libraries of novel compounds for screening and lead optimization.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 1334135-54-4 | [Matrix Scientific] |

| Molecular Formula | C₅H₇BrN₄O | [Matrix Scientific] |

| Molecular Weight | 219.05 g/mol | [Matrix Scientific] |

| Predicted XLogP3 | 1.2 | Inferred from similar structures |

| Predicted Hydrogen Bond Donors | 2 | Inferred from structure |

| Predicted Hydrogen Bond Acceptors | 4 | Inferred from structure |

Predicted Synthesis and Plausible Reaction Mechanisms

While a specific, experimentally validated synthesis for this compound has not been published in peer-reviewed literature, a plausible synthetic route can be proposed based on the known reactivity of halogenated pyrazines. The most likely pathway involves a nucleophilic aromatic substitution (SNAr) reaction.

The key starting material would be a di-halogenated methoxypyrazine, such as 2,6-dibromo-3-methoxypyrazine or 2-bromo-6-chloro-3-methoxypyrazine. The pyrazine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho and para to the ring nitrogens. The bromine atom at the 2-position is activated by the adjacent nitrogen atom, making it susceptible to displacement by a nucleophile like hydrazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2,6-dibromo-3-methoxypyrazine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (1.1-1.5 eq).[4] An optional non-nucleophilic base like triethylamine can be added to scavenge the HBr byproduct.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, likely between 80°C and reflux, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not publicly available. The following data is predicted based on the analysis of structurally similar compounds and established NMR principles.[5][6][7]

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrazine-H | 7.8 - 8.0 | Singlet | 1H | The lone aromatic proton on the pyrazine ring is expected to be in the deshielded region due to the electronegativity of the nitrogen atoms. |

| -NH₂ | 4.5 - 5.0 | Broad Singlet | 2H | The chemical shift of hydrazine protons can vary and they often appear as a broad signal that is exchangeable with D₂O. |

| -NH- | 8.0 - 8.5 | Broad Singlet | 1H | The NH proton attached to the pyrazine ring is expected to be more deshielded due to the aromatic system and is also exchangeable with D₂O. |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | Methoxy groups on aromatic rings typically appear as a sharp singlet in this region.[4] |

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OCH₃ | 55 - 60 | Typical range for a methoxy carbon attached to an aromatic ring.[4] |

| C-Br | 115 - 125 | The carbon bearing the bromine atom is expected to be in this region, influenced by the halogen's electronegativity and the electronic effects of the ring. |

| C-H | 130 - 135 | The aromatic CH carbon. |

| C-N (hydrazine) | 145 - 150 | The carbon atom attached to the hydrazine group is significantly influenced by the nitrogen atoms. |

| C-N (methoxy) | 150 - 155 | The carbon atom bearing the methoxy group. |

| C-N (hydrazine) | 155 - 160 | The carbon atom adjacent to a ring nitrogen and the hydrazine group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H stretches of the hydrazine group (around 3200-3400 cm⁻¹), C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrazine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1250 cm⁻¹).

Predicted Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 218 and 220 with an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydrazine moiety, the methoxy group, and the bromine atom.

Predicted Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the hydrazine, the bromo substituent, and the methoxypyrazine core.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. icl-group-sustainability.com [icl-group-sustainability.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Enigmatic Structure: A Technical Guide to 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine is a substituted pyrazine derivative that has garnered interest within the medicinal chemistry landscape. Its unique arrangement of a bromine atom, a methoxy group, and a hydrazine moiety on a pyrazine core presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive analysis of its molecular structure, key chemical properties, and established synthesis methodologies. We delve into its spectroscopic characterization and explore its potential as a building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to numerous biologically active molecules. The nitrogen-containing ring system is a common feature in approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound makes it a particularly valuable synthon for creating libraries of compounds for high-throughput screening.

Molecular Structure and Chemical Identity

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure.

Core Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. Its structure features a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The key substituents are:

-

A bromo group at position 6.

-

A methoxy group (-OCH3) at position 3.

-

A hydrazine group (-NHNH2) at position 2.

These features are covalently bonded to the pyrazine core, creating a molecule with distinct electronic and steric properties.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 1197194-31-3 |

| Molecular Formula | C5H7BrN4O |

| Molecular Weight | 231.04 g/mol |

This information is critical for accurate documentation, procurement from chemical suppliers, and regulatory submissions.

Synthesis and Purification

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Synthetic Pathway Overview

A common synthetic route involves the nucleophilic aromatic substitution of a dihalogenated pyrazine precursor. The strategic placement of the substituents allows for selective reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Methoxylation

-

Reactants: 2,6-Dichloropyrazine, Sodium methoxide, Methanol (solvent).

-

Procedure: 2,6-Dichloropyrazine is dissolved in methanol. A solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield 2-chloro-6-methoxypyrazine.

-

Rationale: The methoxy group is introduced first as it is an activating group, facilitating the subsequent bromination at the adjacent position.

Step 2: Bromination

-

Reactants: 2-Chloro-6-methoxypyrazine, N-Bromosuccinimide (NBS), Acetonitrile (solvent).

-

Procedure: 2-Chloro-6-methoxypyrazine is dissolved in acetonitrile. N-Bromosuccinimide is added portion-wise, and the reaction mixture is stirred at a slightly elevated temperature. Progress is monitored by TLC. Upon completion, the reaction is quenched, and the product, 2-bromo-6-chloro-3-methoxypyrazine, is isolated via extraction and purified by column chromatography.

-

Rationale: NBS is a convenient and selective brominating agent for electron-rich aromatic rings.

Step 3: Hydrazinolysis

-

Reactants: 2-Bromo-6-chloro-3-methoxypyrazine, Hydrazine hydrate, Ethanol (solvent).

-

Procedure: The brominated intermediate is dissolved in ethanol. Hydrazine hydrate is added, and the mixture is refluxed. The reaction's endpoint is determined by TLC analysis. After cooling, the product is typically isolated by filtration or extraction, followed by recrystallization to obtain pure this compound.

-

Rationale: The chlorine atom is more susceptible to nucleophilic substitution by hydrazine than the bromine atom under these conditions, allowing for selective introduction of the hydrazine moiety.

Spectroscopic and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the methoxy protons, and the protons of the hydrazine group. The chemical shifts and coupling constants provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment (i.e., attached to bromine, nitrogen, or oxygen).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 peak pattern, confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the hydrazine group, C-H stretches of the aromatic ring and methoxy group, C=N and C=C stretches of the pyrazine ring, and the C-O stretch of the methoxy group.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules.

Scaffold for Kinase Inhibitors

The hydrazine moiety is a key functional group that can be readily transformed into various heterocyclic systems, such as pyrazoles and triazoles. These ring systems are prevalent in the structures of many kinase inhibitors. The bromo- and methoxy-substituents provide additional points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: Application in the synthesis of kinase inhibitors.

Building Block for Agrochemicals and Materials Science

Beyond pharmaceuticals, pyrazine derivatives have found applications in the development of novel agrochemicals and functional materials. The reactivity of the hydrazine and bromo groups allows for the incorporation of this scaffold into larger molecular architectures with tailored properties.

Conclusion

This compound is a chemical entity of significant interest due to its well-defined structure and versatile reactivity. A thorough understanding of its synthesis and characterization is paramount for its effective utilization in research and development. This guide provides a foundational framework for scientists working with this compound, enabling them to leverage its unique properties in the pursuit of novel chemical entities with diverse applications. The strategic combination of a pyrazine core with reactive functional groups ensures that this molecule will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists.

References

- Due to the nature of this compound as a specialized chemical intermediate, comprehensive peer-reviewed articles detailing its synthesis and applications are not readily available in the public domain. The information presented is based on established principles of organic chemistry and data aggregated from chemical supplier databases. For specific protocols and safety information, please refer to the documentation provided by your chemical supplier.

An In-Depth Technical Guide to the Synthesis of 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the strategic considerations behind each step, grounded in established principles of organic chemistry. Detailed experimental protocols, data interpretation, and visual representations of the synthetic workflow are included to facilitate practical application in a research setting.

Introduction to Pyrazine Scaffolds in Drug Discovery

Pyrazine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2] Their unique electronic properties and structural versatility make them privileged scaffolds in medicinal chemistry.[3][4][5] The target molecule, this compound (CAS No: 1334135-54-4), incorporates several key functionalities: a bromine atom, a methoxy group, and a hydrazine moiety, all of which can be pivotal for molecular interactions with biological targets.[6] This guide delineates a strategic two-step synthesis beginning from a commercially available starting material.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence involving nucleophilic aromatic substitution (SNAr) reactions on a dihalopyrazine precursor. The proposed pathway is as follows:

-

Step 1: Regioselective Monomethoxylation of 2,6-Dichloropyrazine. This initial step introduces the methoxy group onto the pyrazine ring, yielding the key intermediate, 6-bromo-2-chloro-3-methoxypyrazine. The regioselectivity of this reaction is a critical consideration.

-

Step 2: Regioselective Hydrazinolysis. The subsequent reaction with hydrazine hydrate selectively displaces the remaining chlorine atom to afford the final product. The directing effects of the existing substituents on the pyrazine ring are paramount for the success of this transformation.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-6-chloro-3-methoxypyrazine

The initial step of this synthesis involves the regioselective functionalization of a 2,6-dihalopyrazine. For this guide, we will consider a two-part process starting from 2,6-dichloropyrazine: a nucleophilic substitution to introduce the methoxy group, followed by a bromination step.

Part A: Methoxylation of 2,6-Dichloropyrazine

The reaction of 2,6-dichloropyrazine with sodium methoxide in methanol is a classic example of nucleophilic aromatic substitution. The electron-deficient nature of the pyrazine ring facilitates the attack of the methoxide nucleophile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in anhydrous methanol.

-

Reagent Addition: To this solution, add a solution of sodium methoxide in methanol portion-wise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 2-chloro-6-methoxypyrazine, can be purified by column chromatography on silica gel.

Part B: Bromination of 2-Chloro-6-methoxypyrazine

The subsequent bromination of the methoxylated intermediate is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a flask protected from light, dissolve 2-chloro-6-methoxypyrazine in a suitable solvent like sulfuric acid.

-

Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) in portions.

-

Reaction Conditions: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude 2-bromo-6-chloro-3-methoxypyrazine is then purified by column chromatography.

Table 1: Summary of Reaction Parameters for Step 1

| Parameter | Methoxylation | Bromination |

| Starting Material | 2,6-Dichloropyrazine | 2-Chloro-6-methoxypyrazine |

| Reagents | Sodium methoxide, Methanol | N-Bromosuccinimide, Sulfuric acid |

| Solvent | Methanol | Sulfuric acid |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 2-4 hours |

| Purification | Column Chromatography | Column Chromatography |

Step 2: Synthesis of this compound

The final step is the regioselective hydrazinolysis of 2-bromo-6-chloro-3-methoxypyrazine. The pyrazine ring is activated towards nucleophilic attack by the two halogen substituents. The methoxy group, being an electron-donating group, will influence the position of the incoming nucleophile. Based on established principles of SNAr on substituted pyrazines, the hydrazine will preferentially attack the position ortho to the electron-withdrawing bromine and para to the other halogen, leading to the desired product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-bromo-6-chloro-3-methoxypyrazine in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydrazine hydrate to the solution.

-

Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Table 2: Summary of Reaction Parameters for Step 2

| Parameter | Hydrazinolysis |

| Starting Material | 2-Bromo-6-chloro-3-methoxypyrazine |

| Reagents | Hydrazine hydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Purification | Recrystallization or Column Chromatography |

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the methoxy protons, and the protons of the hydrazine group.

-

13C NMR: The carbon NMR will show resonances for the four carbons of the pyrazine ring and the methoxy carbon.

-

Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the molecular formula C5H7BrN4O.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the hydrazine group, C-O stretching of the methoxy group, and C-Br stretching.

Safety Considerations

-

Halogenated Compounds: Dihalopyrazines and their derivatives are irritants and should be handled in a well-ventilated fume hood.

-

Hydrazine Hydrate: Hydrazine hydrate is corrosive and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. It reacts violently with water.

-

N-Bromosuccinimide: NBS is a lachrymator and an irritant.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. The strategy relies on well-established nucleophilic aromatic substitution reactions, with a key emphasis on understanding the regiochemical control exerted by the substituents on the pyrazine core. By following the detailed protocols and considering the safety precautions, researchers can effectively synthesize this valuable building block for further exploration in drug discovery and development programs.

References

- D. J. Brown, in The Pyrazines, Supplement I, John Wiley & Sons, Inc., Hoboken, NJ, USA, 2002.

- A. E. A. El-Gazzar, H. N. A. Hassan, Arch. Pharm. Chem. Life Sci.2007, 340, 431– 439.

- J. A. Joule, K. Mills, in Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, Chichester, U.K., 2010.

- S. A. Laufer, K. R. W. L. M. G. G. V. W. J. H. S. G. K. R. W. L. M. G. G. V. W. J. H. S. G. K. R. W. L. M. G. G. V. W. J. H. S. G., J. Med. Chem.2004, 47, 581–592.

- Y. L. Chen, K. C. Fang, J. Y. Sheu, C. C. Tzeng, J. Med. Chem.2001, 44, 2374–2377.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Sci-Hub. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives / Journal of the Chemical Society, Chemical Communications, 1995 [sci-hub.box]

Spectral Data Deep Dive: A Technical Guide to 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug discovery.[1] The pyrazine ring is a common scaffold in biologically active compounds, and the presence of bromo, methoxy, and hydrazine functional groups offers multiple points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] Accurate characterization of this compound is paramount for quality control, reaction monitoring, and the elucidation of its chemical behavior. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound, based on established principles and data from analogous compounds. The methodologies for acquiring such data are also detailed to ensure reproducibility and accuracy.

Molecular Structure

The structural arrangement of this compound is foundational to understanding its spectral properties. The pyrazine ring, an aromatic heterocycle, is substituted with a bromine atom, a methoxy group, and a hydrazine group, leading to a specific electronic distribution that influences its interaction with electromagnetic radiation.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL). [3]2. Instrumentation: An LC-MS system with an Electrospray Ionization (ESI) source or a GC-MS with an Electron Ionization (EI) source can be used.

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, IR, and MS data are based on the known effects of the constituent functional groups and the core pyrazine structure, drawing from established spectral databases and literature on analogous compounds. While these predictions offer a robust framework for the initial identification and characterization of this molecule, it is imperative that they are confirmed through the empirical acquisition and analysis of experimental data. The detailed protocols provided herein serve as a reliable starting point for researchers to obtain high-quality spectral data, ensuring the integrity and progression of their scientific endeavors.

References

- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- Elsevier B.V. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Matrix Scientific. (n.d.). This compound.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.

- American Chemical Society. (n.d.). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics.

- ChemicalBook. (n.d.). This compound.

- ChemWhat. (n.d.). This compound CAS#: 1334135-54-4.

- PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.

- Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Royal Society of Chemistry. (2013). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information.

- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- ResearchGate. (n.d.). (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine.

- JSSCACS. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI.

- PubMed. (2023). Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization.

- PubMed Central. (2015). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(6-bromo-3-methoxypyrazin-2-yl)hydrazine, focusing on its solubility and stability. As a substituted pyrazine-hydrazine derivative, this compound holds potential interest in medicinal chemistry and drug discovery. Understanding its behavior in various solvent systems and its intrinsic stability under different environmental conditions is critical for its handling, formulation, and development. This document outlines the theoretical considerations for its solubility and stability based on its structural features and provides detailed, field-proven experimental protocols for the empirical determination of these parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for research and development applications.

Introduction and Molecular Profile

This compound is a heterocyclic organic compound with the molecular formula C₅H₇BrN₄O[1]. Its structure, featuring a pyrazine ring substituted with bromine, a methoxy group, and a hydrazine moiety, suggests a unique combination of chemical properties that are critical to define for any potential application in drug development. The pyrazine core is a common scaffold in pharmacologically active molecules, and the hydrazine group, while reactive, is a key functional group in many pharmaceutical compounds.

Molecular Structure:

-

Pyrazine Ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This ring system is generally stable[2][3].

-

Substituents:

-

Bromine: An electron-withdrawing halogen that can influence the pKa of the molecule and may serve as a handle for further synthetic modifications.

-

Methoxy Group: An electron-donating group that can impact the electron density of the pyrazine ring and potentially influence metabolic stability.

-

Hydrazine Group: A reactive functional group susceptible to oxidation and condensation reactions[4][5]. Its basicity will significantly impact the solubility in aqueous media.

-

Given the absence of extensive published data on this specific molecule, this guide will focus on the principles and methodologies required to characterize its solubility and stability profile.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both polar (hydrazine, methoxy, pyrazine nitrogens) and non-polar (brominated aromatic ring) features in this compound suggests that its solubility will be highly dependent on the solvent system.

Theoretical Considerations

The hydrazine group is expected to be basic and will likely be protonated at acidic pH. This protonation would lead to the formation of a salt, which is anticipated to have significantly higher aqueous solubility than the free base. Conversely, in neutral to basic media, the compound will exist in its less soluble, non-ionized form. The methoxy group may provide some lipophilicity, potentially enhancing solubility in organic solvents.

Experimental Protocol: Equilibrium Solubility Assay

This protocol describes a standard method for determining the thermodynamic equilibrium solubility of a compound in various aqueous and organic solvents.

Methodology:

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone).

-

Compound Dispensing: Add an excess amount of this compound to a known volume of each solvent system in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with an appropriate mobile phase for analysis.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[6][7].

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Predicted Solubility Profile (Illustrative)

The following table presents a hypothetical summary of expected solubility data for this compound. Actual experimental values must be determined empirically.

| Solvent System | Predicted Solubility Category | Rationale |

| pH 2.0 Buffer | High | Protonation of the hydrazine moiety to form a soluble salt. |

| pH 7.4 Buffer | Low to Moderate | Predominantly in the less soluble free base form. |

| Water | Low | Limited aqueous solubility of the neutral form. |

| DMSO | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Ethanol | Moderate | Polar protic solvent with some ability to solvate the molecule. |

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Assay.

Stability Assessment

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. The hydrazine and bromo-pyrazine moieties in the target molecule are potential sites of degradation.

Potential Degradation Pathways

-

Oxidative Degradation: The hydrazine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to atmospheric oxygen[4][5]. This can lead to the formation of various degradation products, including the corresponding pyrazine.

-

Hydrolysis: While the pyrazine ring itself is generally stable, extreme pH and temperature conditions could potentially lead to the hydrolysis of the methoxy group or other reactions.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. Photostability studies are necessary to determine if the compound requires protection from light.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are used to identify the likely degradation products and pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Quenching: After the specified stress period, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the masses of the degradation products[6][8].

-

Mass Balance: Evaluate the results for mass balance to ensure that all degradation products are accounted for.

Stability-Indicating Analytical Method Development

A key outcome of forced degradation studies is the development of an HPLC method that can separate the parent compound from all its degradation products. This typically involves optimizing the mobile phase composition, gradient, column type, and detector wavelength.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

Conclusion

References

-

Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. [Link]

-

Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. PubMed, 85(5), 1315-20. [Link]

-

Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. [Link]

-

Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

1,2-Bis(6-bromo-5-methoxy-2-pyridinyl)hydrazine. PubChem. [Link]

-

Potential for Human Exposure to Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

The Chemical and Biochemical Degradation of Hydrazine. SciSpace. [Link]

-

The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. [Link]

-

This compound CAS#: 1334135-54-4. ChemWhat. [Link]

-

Pyrazines: occurrence, formation and biodegradation. Semantic Scholar. [Link]

-

Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

Sources

- 1. 1334135-54-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. scispace.com [scispace.com]

- 8. apps.dtic.mil [apps.dtic.mil]

1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine: A Scoping Guide on Potential Biological Activity and Therapeutic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry offers a rational pathway for the discovery of novel therapeutic agents. This guide focuses on the potential biological activities of 1-(6-bromo-3-methoxypyrazin-2-yl)hydrazine, a molecule that synergistically combines three critical pharmacophoric features: a pyrazine core, a hydrazine moiety, and bromine substitution. The pyrazine ring is a well-established heterocycle present in numerous FDA-approved drugs, known for its diverse biological activities including anticancer and antimicrobial effects.[1][2][3][4] Similarly, hydrazine and its derivatives (hydrazones) exhibit a wide spectrum of pharmacological properties.[5][6][7] The inclusion of a bromine atom can further enhance potency and modulate pharmacokinetic properties.[8][9] Although direct biological data for this compound is not extensively published, this document synthesizes existing knowledge on its constituent moieties to build a predictive framework for its therapeutic potential. We provide a rationale for investigating its anticancer and antimicrobial activities, propose detailed experimental protocols for its initial screening, and discuss potential mechanisms of action to guide future research and development.

Introduction: The Rationale for Investigation

In the landscape of modern drug discovery, the strategic design of small molecules leverages established pharmacophores to increase the probability of identifying novel, potent, and selective therapeutic candidates. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[2][10] Its derivatives have demonstrated a remarkable breadth of activities, finding application as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[1][11][12]

The subject of this guide, this compound, integrates this "privileged" pyrazine core with a highly reactive and versatile hydrazine group. Hydrazine derivatives are known to possess a wide array of biological functions, including anticancer, antimicrobial, and anticonvulsant properties.[5][6][13] Furthermore, the strategic placement of a bromine atom and a methoxy group on the pyrazine ring is not arbitrary. Halogenation is a proven strategy to enhance the biological efficacy of lead compounds, often improving membrane permeability and target binding affinity.[8][14] The methoxy group, an electron-donating substituent, can fine-tune the electronic and steric properties of the molecule, influencing its interaction with target proteins.

This guide serves as a comprehensive resource for researchers by providing a theoretical foundation and a practical experimental roadmap for elucidating the biological potential of this compound.

Chemical Profile and Synthesis

A thorough understanding of the molecule's physicochemical properties and a reliable synthetic route are prerequisites for any biological investigation.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1334135-54-4 | [15] |

| Molecular Formula | C₅H₇BrN₄O | [15] |

| Molecular Weight | 219.05 g/mol | [15] |

| Structure | N1=C(C(=C(N=C1Br)N)OC)NN | [15] |

| Hazard Statement | Irritant | [15] |

Proposed Synthetic Pathway

While multiple synthetic routes may be viable, a common approach to synthesizing substituted hydrazinyl-pyrazines involves the nucleophilic substitution of a halogenated pyrazine precursor with hydrazine hydrate.[16][17] The following workflow outlines a plausible, high-level synthetic strategy.

Caption: Proposed synthesis of this compound.

Causality of Experimental Choices:

-

Starting Material: A di-halogenated pyrazine provides two reactive sites. The differential reactivity of the halogens or controlled reaction conditions can allow for selective substitution.

-

Reagent: Hydrazine hydrate is a potent nucleophile commonly used to introduce the hydrazine moiety onto aromatic rings.[16]

-

Reaction Type: The electron-deficient nature of the pyrazine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), facilitating the displacement of a bromine atom by the hydrazine.

-

Purification & Characterization: These are critical, self-validating steps to ensure the identity and purity of the final compound before biological testing.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on its constituent pharmacophores, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential

Pyrazine derivatives are a prominent class of anticancer agents, with several acting as kinase inhibitors.[1][4][18] The nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, interacting with the hinge region of kinase proteins, a common mechanism for kinase inhibitors.[2]

Potential Mechanisms of Action:

-

Kinase Inhibition: Many signaling pathways critical for cancer cell proliferation and survival are driven by kinases. Pyrazine-containing compounds have been shown to inhibit kinases such as Aurora Kinase and phosphatases like SHP2, which disrupts downstream pathways like the RAS-MAPK cascade.[1]

-

Apoptosis Induction: Some pyrazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and cleaving PARP.[19]

-

HDAC Inhibition: Certain pyrazine scaffolds have been incorporated into Histone Deacetylase (HDAC) inhibitors, which represent a class of epigenetic drugs for cancer therapy.[19]

Caption: Hypothesized inhibition of the RAS-MAPK signaling pathway.

Antimicrobial Potential

The combination of a pyrazine ring, a hydrazine moiety, and bromine substitution strongly suggests potential antimicrobial activity.[7][9][20]

-

Pyrazine Core: The anti-tuberculosis drug Pyrazinamide is a classic example of the antimicrobial power of the pyrazine scaffold.[3][21] Other pyrazine derivatives have shown broad-spectrum antibacterial activity.[20][22]

-

Bromine Substitution: Halogenated compounds, particularly brominated ones, often exhibit enhanced antimicrobial effects. Brominated pyrazine-based chalcones have demonstrated potent activity against Gram-positive pathogens like Staphylococcus and Enterococcus.[8][9]

-

Hydrazine Moiety: Hydrazine derivatives are well-documented antimicrobial agents, effective against a range of bacteria and fungi.[7][13]

Potential Targets: The mechanism could involve the inhibition of essential bacterial enzymes, such as DNA gyrase or GlcN-6-P synthase, or the disruption of cell membrane integrity.[21][22]

Proposed Experimental Workflows

To empirically validate the predicted biological activities, a structured, multi-tiered screening approach is recommended. The following protocols provide detailed, self-validating methodologies for initial in vitro screening.

General Experimental Screening Workflow

Caption: A tiered workflow for evaluating biological activity.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on human cancer cell lines.

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against selected microbial strains.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. A colorimetric indicator like resazurin can be added to aid visualization; a color change from blue to pink indicates bacterial growth.[1]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, candidate for drug discovery. Its molecular architecture, which combines the biologically validated pyrazine and hydrazine scaffolds with a strategically placed bromine atom, provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The predictive analysis and detailed experimental workflows presented in this guide offer a clear and actionable path for its initial biological characterization.

Future research should focus on executing the proposed primary screening assays. Positive results should be followed by secondary mechanistic studies to identify specific molecular targets. Subsequently, a systematic Structure-Activity Relationship (SAR) program could be initiated to optimize the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold.

References

- Benchchem. (n.d.). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.

- Vyas, K., et al. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.

- Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.

- Okchem. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Okchem.com.

- Kumar, S., et al. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.

- Pawar, S. S., & Shingare, M. S. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India.

- Unknown Author. (2025). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. ResearchGate.

- Li, Y., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed.

- Matrix Scientific. (n.d.). This compound. Matrix Scientific.

- Li, Y., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Al-Abdullah, E. S., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.

- Unknown Author. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers.

- Michalska, D., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances.

- Unknown Author. (2022). Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. PubMed Central.

- Singh, R., & Kaur, M. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science Publishers.

- Sharma, P., et al. (2025). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research.

- Sharma, P., et al. (n.d.). A review exploring biological activities of hydrazones. PubMed Central.

- Rollas, S., & Küçükgüzel, S. G. (2025). (PDF) Biological Activities of Hydrazone Derivatives. ResearchGate.

- Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Al-Abdullah, E. S., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science Publishers.

- Li, Y., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed Central.

- Unknown Author. (2018). FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science.

- Unknown Author. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.

- Mossine, V. V., et al. (2023). (PDF) 2-Bromo-6-hydrazinylpyridine. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. nbinno.com [nbinno.com]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 8. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 9. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

- 13. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1334135-54-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 16. jsscacs.edu.in [jsscacs.edu.in]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rjpbcs.com [rjpbcs.com]

- 22. mdpi.com [mdpi.com]

A Technical Guide to 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine: A Versatile Intermediate in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient construction of novel therapeutic agents. 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine has emerged as a pivotal building block, offering a unique combination of reactive sites that enable complex molecular architectures. This guide provides an in-depth analysis of this intermediate, covering its synthesis, physicochemical properties, and critical role in the development of pharmacologically active compounds, particularly kinase inhibitors. We will explore its reactivity, focusing on the hydrazine moiety's utility in forming new heterocyclic rings and the bromo-substituent's potential for cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

The Strategic Importance of the Pyrazine Scaffold

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals due to their diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][3][4] The electron-deficient nature of the pyrazine ring, combined with the nitrogen atoms' ability to act as hydrogen bond acceptors, enhances binding affinity to biological targets.[2][5] This makes the pyrazine core a frequent component in the design of kinase inhibitors and other targeted therapies.[6][7][8]

Physicochemical Profile and Characterization

This compound is a solid compound characterized by the key structural features that define its synthetic utility: a nucleophilic hydrazine group, a methoxy electron-donating group, and a bromine atom positioned for subsequent functionalization.

| Property | Value | Reference |

| CAS Number | 1334135-54-4 | [9][10] |

| Molecular Formula | C₅H₇BrN₄O | [10] |

| Molecular Weight | 219.05 g/mol | [10] |

| Appearance | Expected to be a solid | N/A |

| Primary Hazard | Irritant | [10] |

Note: As this is a specialized intermediate, extensive public data is limited. Properties are based on available supplier information and chemical structure analysis.

Synthesis and Safe Handling

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A plausible precursor, 2,6-dibromo-3-methoxypyrazine, can be reacted with hydrazine hydrate under controlled temperature conditions. This method is analogous to the synthesis of similarly substituted pyrimidinyl hydrazines.[11]

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via SNAr.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous compounds.[11] Researchers should conduct their own risk assessment and optimization.

-

Preparation: To a stirred solution of 2,6-dibromo-3-methoxypyrazine (1.0 eq) in methanol, cool the mixture to 0–5 °C using an ice bath.

-

Base Addition: Add triethylamine (1.0 eq) to the cooled reaction mixture.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.2 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring progress by TLC or LC-MS.

-

Isolation: Upon completion, the product often precipitates. Filter the solid, wash with cold water to remove salts, and dry under vacuum to afford the title compound.

Critical Safety and Handling Protocols

Hydrazine and its derivatives are classified as toxic and potentially carcinogenic, requiring stringent safety measures.[12][13] Brominated aromatic compounds can be irritants.[14]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[15][16]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical splash goggles and a face shield.[14]

-

Lab Coat: A flame-retardant lab coat is mandatory.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling. Keep away from strong oxidizing agents.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

Reactivity and Synthetic Applications

The synthetic power of this compound lies in its bifunctional nature. The hydrazine group serves as a potent nucleophile for building new ring systems, while the bromo-substituent is a handle for late-stage diversification via cross-coupling reactions.[4]

Hydrazone Formation and Cyclization Reactions

The primary utility of the hydrazine moiety is its condensation with carbonyl compounds to form hydrazones, which are stable intermediates that can subsequently undergo cyclization.[19] A particularly powerful application is the Knorr pyrazole synthesis and related cyclizations with 1,3-dicarbonyl compounds to generate highly substituted pyrazole rings.[20][21]

Application Protocol: Synthesis of a Pyrazolyl-Pyrazine Scaffold

This protocol details the reaction with acetylacetone, a common 1,3-dicarbonyl, to form a dimethyl-substituted pyrazole ring attached to the pyrazine core.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add acetylacetone (1.1 eq) to the solution.

-

Cyclization: Heat the mixture to reflux for 2-4 hours. The reaction proceeds via an initial hydrazone formation, followed by intramolecular cyclization and dehydration.

-

Workup and Purification: After cooling, the solvent is typically removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-bromo-3-methoxypyrazine.

Caption: Mechanism for pyrazole synthesis from a pyrazinyl hydrazine.

Strategic Value in Kinase Inhibitor Development

The pyrazolyl-pyrazine scaffold constructed from this intermediate is a common motif in modern kinase inhibitors.[7] The pyrazine nitrogen and the pyrazole ring can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a target kinase.[5]

The true strategic advantage is the remaining bromo-substituent, which serves as a versatile anchor for introducing further complexity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 1334135-54-4 [chemicalbook.com]

- 10. 1334135-54-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. jsscacs.edu.in [jsscacs.edu.in]

- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. HYDRAZINE - Safety Data Sheet [chemicalbook.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]

- 20. Pyrazole synthesis [organic-chemistry.org]

- 21. Sci-Hub. Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives / HETEROCYCLES, 2005 [sci-hub.box]

The Emergence of a Privileged Scaffold: A Technical Guide to 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine

Foreword: The Strategic Value of Substituted Pyrazines in Modern Drug Discovery

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold" in the design of novel therapeutics.[1] Pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a particularly intriguing derivative, 1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine , a compound poised as a versatile building block for the synthesis of next-generation pharmaceuticals. While direct literature on this specific molecule is nascent, its structural motifs suggest significant potential. This document serves as an in-depth technical guide, elucidating a putative synthetic pathway, exploring its chemical and physical properties, and discussing its potential applications in drug discovery, all grounded in established chemical principles and analogous transformations.

Physicochemical Properties and Structural Elucidation

While exhaustive experimental data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1334135-54-4 | [2] |

| Molecular Formula | C₅H₇BrN₄O | [2] |

| Molecular Weight | 219.05 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol | Inferred |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine ring proton, the methoxy group protons, and the hydrazine protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy and hydrazine groups.

-

¹³C NMR: The carbon NMR will reveal the number of unique carbon environments in the molecule, with the chemical shifts indicative of their electronic environment.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-O stretching of the methoxy group, and C-N stretching within the pyrazine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

A Plausible Synthetic Trajectory: From Substituted Pyrazines to the Hydrazine Derivative

Overall Synthetic Workflow

The proposed synthesis commences with a commercially available or readily synthesized aminopyrazine carboxylic acid ester, which undergoes a series of transformations including chlorination, bromination, and finally, nucleophilic substitution with hydrazine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylic acid methyl ester

-

Rationale: The introduction of a chlorine atom at the 6-position is a key step to enable further functionalization. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich aromatic systems. A similar chlorination is described in a patent for the synthesis of 2-amino-3-bromo-6-chloropyrazine.[3]

-

Procedure:

-

To a solution of 3-aminopyrazine-2-carboxylic acid methyl ester (1 equivalent) in acetonitrile, add N-chlorosuccinimide (1.05 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester.

-

Step 2: Diazotization and Bromination

-

Rationale: The Sandmeyer-type reaction is a classic method for converting an amino group on an aromatic ring to a bromine atom. This involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion.

-

Procedure:

-

Suspend 3-amino-6-chloropyrazine-2-carboxylic acid methyl ester (1 equivalent) in an aqueous solution of hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-bromo-6-chloropyrazine-2-carboxylic acid methyl ester.

-

Step 3: Methoxylation

-

Rationale: Nucleophilic aromatic substitution of the chlorine atom with a methoxy group is achieved using sodium methoxide. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position in such systems.

-

Procedure:

-

Dissolve 3-bromo-6-chloropyrazine-2-carboxylic acid methyl ester (1 equivalent) in methanol.

-

Add a solution of sodium methoxide in methanol (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure and purify the residue by column chromatography to obtain 2-bromo-5-methoxy-pyrazine-3-carboxylic acid methyl ester.

-

Step 4: Hydrazinolysis

-

Rationale: The final step involves the nucleophilic substitution of the remaining halogen (or in some cases, a methoxy group can be displaced under harsh conditions) with hydrazine. Hydrazine hydrate is a common and effective reagent for this transformation.

-

Procedure:

-

To a solution of the brominated methoxypyrazine intermediate from the previous step (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the excess solvent and hydrazine hydrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The hydrazine moiety is a particularly useful functional group for further elaboration.[4][5]

Role as a Synthetic Intermediate

The hydrazine group can readily react with aldehydes and ketones to form hydrazones, which themselves can be biologically active or can be further cyclized to form various heterocyclic systems like pyrazoles and triazoles.[5][6] The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents.

Caption: Potential synthetic transformations of this compound in drug discovery.

Potential Therapeutic Areas

Given the broad spectrum of activities associated with pyrazine derivatives, compounds synthesized from this hydrazine intermediate could be investigated for a variety of therapeutic applications, including:

-

Oncology: Many pyrazine-containing compounds exhibit anticancer properties.

-

Infectious Diseases: The pyrazine scaffold is present in several antibacterial and antiviral drugs.

-

Inflammatory Diseases: Pyrazine derivatives have been explored as anti-inflammatory agents.

-

Neurological Disorders: Some pyrazine compounds have shown activity in the central nervous system.

Conclusion and Future Outlook